

difficulties in transitioning patients from co-proxamol to alternatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *co-Proxamol*

Cat. No.: *B15181980*

[Get Quote](#)

Technical Support Center: Co-proxamol Transition

This guide provides researchers, scientists, and drug development professionals with technical information and answers to frequently asked questions regarding the challenges of transitioning patients from **co-proxamol** to alternative analgesics.

Frequently Asked Questions (FAQs)

Q1: What was the primary rationale for the withdrawal of **co-proxamol**?

A1: **Co-proxamol**, a combination of dextropropoxyphene and paracetamol, was withdrawn primarily due to safety concerns related to its dextropropoxyphene component.^{[1][2]} The main issues were:

- **Toxicity in Overdose:** The dextropropoxyphene component is particularly hazardous in overdose, leading to respiratory depression and acute heart failure.^[3] Overdoses could be fatal with only a small number of tablets more than the recommended dose, and death could occur rapidly before hospital treatment was possible.^{[1][3]}
- **Use in Suicide:** **Co-proxamol** was frequently used in suicides and accidental self-poisoning deaths.^{[4][5][6]} Before its withdrawal in the UK, it was involved in 300-400 self-poisoning deaths annually.^{[1][6]}

- Lack of Superior Efficacy: There was no robust clinical evidence to suggest that **co-proxamol** was more effective for pain relief than full-strength paracetamol used alone.[2][7]

Q2: What were the main difficulties observed in patients transitioning from **co-proxamol**?

A2: Many patients, particularly long-term users, experienced significant difficulties when switching from **co-proxamol**. Clinicians reported that a common patient complaint was the inability to find an alternative with the same level of efficacy and tolerability.[5] Many patients who had used **co-proxamol** for years found it very satisfactory and reported that alternatives like co-codamol and tramadol did not provide the same benefit.[5] This led to dissatisfaction and a desire to return to **co-proxamol**. [5]

Q3: What are the recommended first-line alternatives to **co-proxamol**?

A3: Following the withdrawal, a stepwise approach to pain management was recommended. For mild to moderate pain, the primary alternative is paracetamol at a full therapeutic dose (e.g., 1g four times a day).[2][7] If paracetamol alone is insufficient, the next step is to add a weak opioid, such as codeine or dihydrocodeine.[7] It is often recommended to prescribe these separately to allow for dose titration of the opioid, which provides more flexibility than fixed-dose combination products.[7]

Q4: What is the role of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) as alternatives?

A4: For certain types of pain, such as in osteoarthritis, NSAIDs can be as effective as, or more effective than, paracetamol.[7] Low-dose ibuprofen is often recommended as the first-choice NSAID.[7] However, the risks of gastrointestinal and cardiovascular adverse effects must be considered, especially in long-term use.[7] For patients at high risk of GI events, an NSAID combined with gastroprotection is often recommended over a COX-2 inhibitor.[7]

Q5: Did the withdrawal of **co-proxamol** lead to an increase in deaths from other analgesics?

A5: No, studies analyzing the impact of the withdrawal found no evidence of a significant substitution effect.[8][9] While the prescribing of other analgesics like co-codamol, codeine, and tramadol increased, this was not associated with a compensatory rise in poisoning deaths involving these alternatives.[8][9][10] The withdrawal was linked to a major reduction in drug-poisoning suicides, with an estimated 600 fewer deaths (including accidental poisonings) in the six years following the announcement.[8][9]

Troubleshooting Guides

Issue: A patient reports that standard alternatives (paracetamol, co-codamol) are ineffective after transitioning from **co-proxamol**.

Troubleshooting Steps:

- **Verify Dosing:** Ensure the patient is taking a full therapeutic dose of paracetamol (e.g., 1g q.d.s.). The paracetamol dose in **co-proxamol** was sub-therapeutic (325mg).[2]
- **Titrate Opioid Separately:** If using a weak opioid, prescribe it separately from paracetamol (e.g., codeine phosphate 30-60mg) to allow for flexible dosing that balances analgesia with side effects.[7] Combination products with low opioid doses (e.g., 8mg of codeine) show little evidence of being more effective than paracetamol alone.[7]
- **Consider Alternative Opioids:** If codeine is ineffective or not tolerated, consider other weak opioids like dihydrocodeine or tramadol. Note that tramadol use should be limited to short-term or intermittent use where possible.[7]
- **Evaluate Pain Type:** Re-evaluate the nature of the pain. If there is a neuropathic component, consider adjuvant analgesics. If inflammation is a key factor, a trial of an NSAID may be appropriate.
- **Referral:** For complex cases where patients are unable to find a suitable alternative, referral to a specialist pain management clinic should be considered.[2]

Data Presentation

Table 1: Comparative Analgesic Efficacy of **Co-proxamol** vs. Paracetamol Alone

Comparison Metric	Result	95% Confidence Interval	p-value	Conclusion
Difference in Pain Intensity	7.3%	-0.2% to 14.9%	0.15	No statistically significant difference in pain relief between co-proxamol and paracetamol alone. [11] [12]
Response Rate Ratio	1.05	0.8 to 1.3	>0.05	No statistically significant difference in achieving moderate-to-excellent pain relief. [11] [12]

Source: Based on a systematic overview of 26 randomised controlled trials involving 2231 patients with postsurgical, arthritis, and musculoskeletal pain.[\[12\]](#)

Table 2: Relative Risk (RR) of Acute Side Effects Compared to Placebo

Drug	Side Effect	Relative Risk (RR)	95% Confidence Interval
Co-proxamol	Dizziness	3.1	1.1 to 8.9
Paracetamol	Drowsiness	1.8	1.1 to 2.9

Source: Based on a systematic overview of randomised controlled trials.[\[11\]](#)[\[12\]](#)

Experimental Protocols

Protocol 1: Systematic Overview of **Co-proxamol** Efficacy

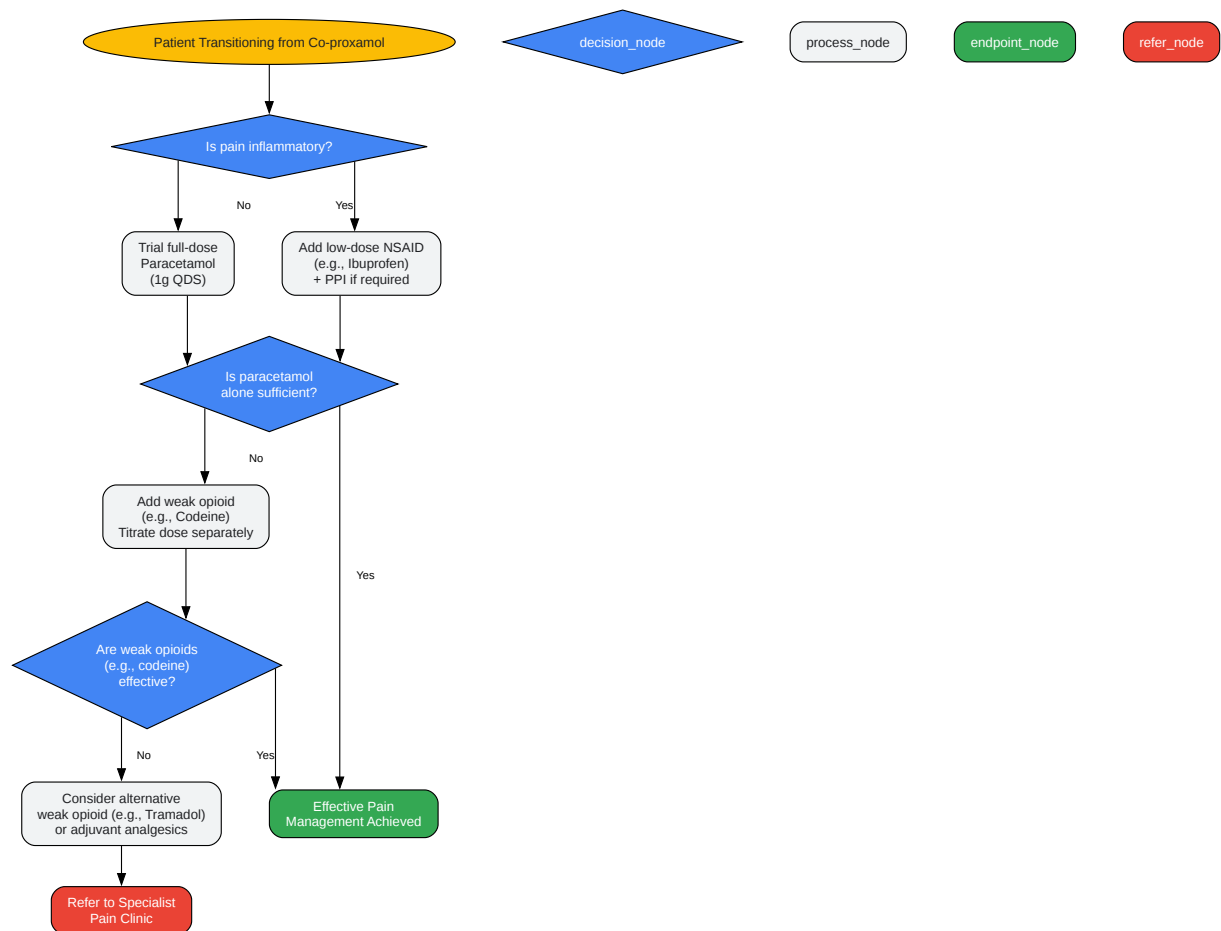
- Objective: To evaluate the comparative efficacy and tolerability of the paracetamol-dextropropoxyphene combination versus paracetamol alone.[\[12\]](#)
- Methodology:
 - Study Design: A systematic review and meta-analysis of randomised controlled trials (RCTs).[\[12\]](#)
 - Data Sources: Comprehensive search for published and unpublished RCTs that included paracetamol-dextropropoxyphene, paracetamol, and placebo.
 - Inclusion Criteria: Trials were included if they were randomised and compared:
 - **Co-proxamol** vs. Paracetamol vs. Placebo (head-to-head).
 - **Co-proxamol** vs. Placebo.
 - Paracetamol vs. Placebo.
 - Population: 2231 patients across 26 trials, primarily with postsurgical pain, arthritis, or musculoskeletal pain.[\[12\]](#)
 - Outcome Measures: The primary outcomes were the sum of the difference in pain intensity and the response rate ratio (with a response defined as moderate-to-excellent pain relief). Secondary outcomes included the rate ratio of side effects.[\[12\]](#)
 - Data Analysis: Results from head-to-head trials were pooled. Indirect comparisons were made by comparing the effect of each active drug against placebo.[\[12\]](#)

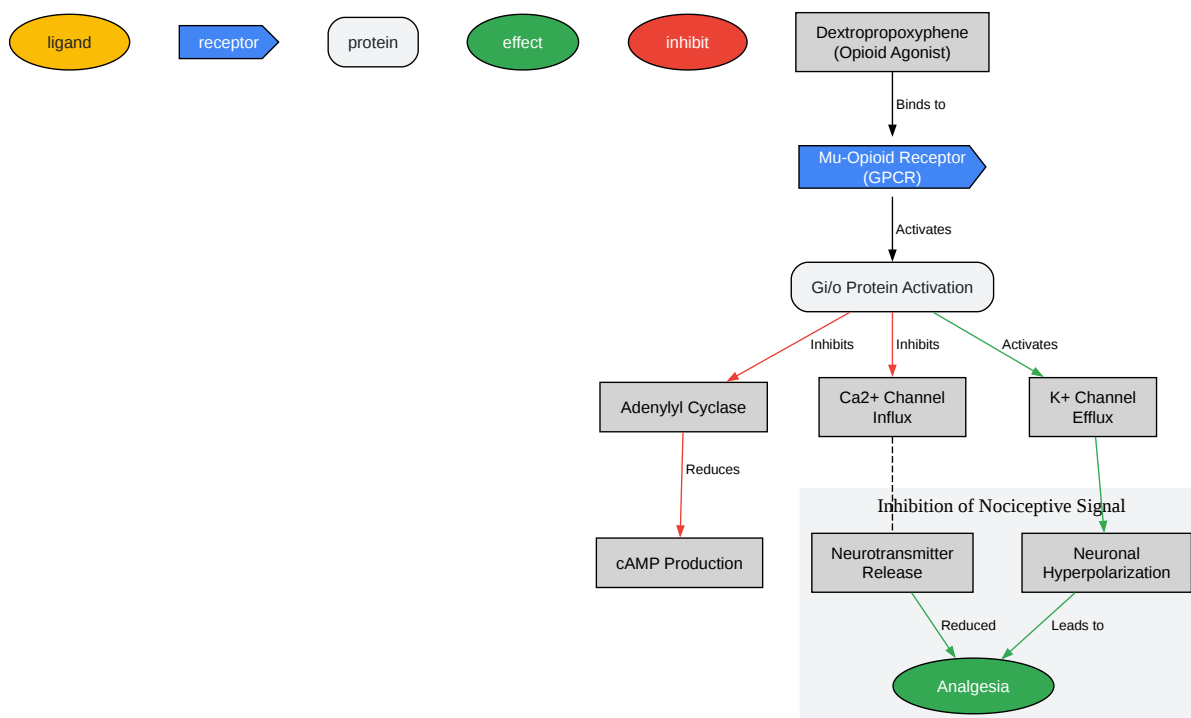
Protocol 2: Time-Series Analysis of **Co-proxamol** Withdrawal Impact

- Objective: To investigate the impact of the withdrawal of **co-proxamol** on the prescribing of analgesics and on poisoning deaths in England and Wales.[\[8\]](#)
- Methodology:
 - Study Design: Interrupted time-series analysis.[\[8\]](#)[\[9\]](#)

- Data Period: Quarterly data from 1998 to 2010.[\[8\]](#)[\[9\]](#)
- Data Sources:
 - Prescribing Data: National data on prescriptions for **co-proxamol** and other major analgesics.
 - Mortality Data: Data from the Office for National Statistics on deaths receiving a verdict of suicide, open verdict, or accidental poisoning where specific analgesics were mentioned.
- Intervention Point: The announcement by the Committee on Safety of Medicines (CSM) in January 2005 that **co-proxamol** would be withdrawn.[\[8\]](#)[\[9\]](#)
- Analysis: Statistical models were used to compare the trends in prescribing and deaths before and after the January 2005 announcement. The analysis controlled for underlying trends and seasonal variations to estimate the change in level and trend attributable to the withdrawal policy. The potential for substitution was assessed by analyzing trends for other analgesics.[\[10\]](#)

Visualizations





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paracetamol - Wikipedia [en.wikipedia.org]
- 3. Researchers Identify Potential Pathway to Make Opioids Safer, More Effective | University of Arizona News [news.arizona.edu]
- 4. news-medical.net [news-medical.net]
- 5. tandfonline.com [tandfonline.com]
- 6. dovepress.com [dovepress.com]
- 7. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 12. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [difficulties in transitioning patients from co-proxamol to alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15181980#difficulties-in-transitioning-patients-from-co-proxamol-to-alternatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com